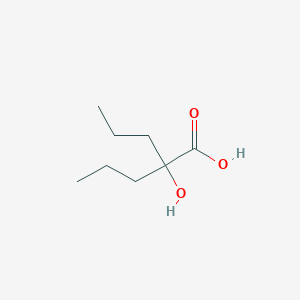2-Hydroxy-2-propylpentanoic acid
CAS No.: 3639-22-3
Cat. No.: VC3822485
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3639-22-3 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 2-hydroxy-2-propylpentanoic acid |
| Standard InChI | InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |
| Standard InChI Key | QFLVRKWAUNYOIV-UHFFFAOYSA-N |
| SMILES | CCCC(CCC)(C(=O)O)O |
| Canonical SMILES | CCCC(CCC)(C(=O)O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Hydroxy-2-propylpentanoic acid features a pentanoic acid backbone substituted with a hydroxyl (-OH) and a propyl (-CHCHCH) group at the second carbon (Figure 1). The IUPAC name, 2-hydroxy-2-propylpentanoic acid, reflects this arrangement . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Exact mass | 160.110 Da | |
| PSA (Polar Surface Area) | 57.53 Ų | |
| LogP (Octanol-water partition) | 1.40 |
The molecule’s low polarity (LogP = 1.40) suggests moderate hydrophobicity, influencing its solubility in organic solvents like diphenyl ether, as observed in polymerization processes .
Synthetic Methodologies
Decarboxylation of 2,2-Dipropylmalonic Acid
A patent by CN103183599A outlines an efficient route involving the thermal decarboxylation of 2,2-dipropylmalonic acid at 170–180°C under inert atmosphere:
This method achieves yields exceeding 95% with minimal byproducts, attributed to the stabilization of the transition state by the bulky propyl groups .
Hydroxycarboxylic Acid Polymerization Precursor
US Patent 5,440,008 identifies 2-hydroxy-2-propylpentanoic acid as a monomer for synthesizing polyhydroxycarboxylic acids—biodegradable polymers used in medical materials. The process employs a vertical high-viscosity reactor to facilitate dehydration polycondensation at 130–150°C under reduced pressure (15–110 mmHg), yielding polymers with average molecular weights () up to 120,000 Da . Catalysts such as dibutyltin oxide (0.0001–10 wt%) enhance reaction rates by promoting esterification .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) data for polyhydroxycarboxylic acids derived from this monomer show 5% weight loss at 290–310°C, indicating robust thermal stability suitable for melt-processing . The hydroxyl group’s hydrogen bonding contributes to this behavior by increasing intermolecular cohesion .
Solubility and Reactivity
The compound exhibits solubility in polar aprotic solvents (e.g., diphenyl ether, chlorobenzene) but limited solubility in water (<1 g/L at 25°C) . Its α-hydroxy acid structure enables two primary reactions:
-
Esterification: Reacts with alcohols under acidic conditions to form esters, pivotal in polymer synthesis .
-
Oxidation: Forms a ketone derivative (2-propyl-2-oxopentanoic acid) upon treatment with strong oxidizing agents, though this pathway is less explored in literature .
Applications in Industry and Medicine
Biodegradable Polymers
Polyhydroxycarboxylic acids synthesized from 2-hydroxy-2-propylpentanoic acid demonstrate biodegradability via hydrolysis to non-toxic metabolites ( and ) . Key applications include:
-
Medical implants: Sutures and drug delivery systems benefiting from controlled degradation rates .
-
Eco-friendly packaging: Films with tensile strengths comparable to polyethylene (20–30 MPa) .
Pharmaceutical Intermediates
The compound serves as a metabolic precursor to valproic acid (2-propylpentanoic acid), an antiepileptic drug. In vivo studies reveal hepatic conversion via β-oxidation, though excessive accumulation correlates with hepatotoxicity due to carnitine depletion . Structural analogs like 2-fluoro-2-propylpentanoic acid show reduced toxicity by resisting metabolic activation .
Metabolic and Toxicological Profile
Carnitine Depletion Mechanism
Valproic acid derivatives, including 2-hydroxy-2-propylpentanoic acid, inhibit carnitine palmitoyltransferase-1 (CPT-1), disrupting mitochondrial β-oxidation. This leads to:
-
Steatosis: Accumulation of long-chain fatty acids in hepatocytes .
-
Hyperammonemia: Impaired urea cycle function due to depleted acetyl-CoA pools .
Mitigation Strategies
Clinical studies recommend L-carnitine supplementation (100 mg/kg/day) to counteract deficiency, reducing adverse effects like Reye-like syndrome .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume